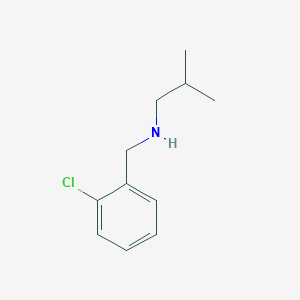
2,6-Dihydroxy-4-méthylquinoléine
Vue d'ensemble
Description
2,6-Dihydroxy-4-methylquinoline is a chemical compound that belongs to the quinoline family, characterized by the presence of a quinoline core structure with hydroxy groups at the 2nd and 6th positions and a methyl group at the 4th position. While the specific compound 2,6-dihydroxy-4-methylquinoline is not directly synthesized or analyzed in the provided papers, related compounds and their synthesis methods can offer insights into its potential properties and synthesis routes.
Synthesis Analysis
The synthesis of quinoline derivatives often involves cyclization reactions, as well as functional group transformations. For instance, the synthesis of 5-[ethoxy(phenyl)methyl]-6-hydroxyquinoline derivatives is achieved through an oxy-Michael addition reaction facilitated by 2,5-dihydroxy-1,4-benzoquinone, which suggests that similar oxy-Michael addition reactions could potentially be applied to synthesize 2,6-dihydroxy-4-methylquinoline derivatives . Additionally, the synthesis of 6,7-dimethoxy-4-methylquinoline and its subsequent transformations, including nitrations and reductions, indicate a multi-step approach that could be adapted for the synthesis of 2,6-dihydroxy-4-methylquinoline by modifying the substitution pattern on the quinoline ring .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often confirmed using spectroscopic methods such as NMR, MS, and sometimes X-ray crystallography. For example, the structure of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was confirmed using 1H NMR, 13C NMR, LC/MS, and single crystal X-ray diffraction . These techniques could similarly be employed to analyze the molecular structure of 2,6-dihydroxy-4-methylquinoline, ensuring the correct placement of functional groups and overall molecular conformation.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including nitration, chlorination, and cyclization. The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline demonstrates a sequence of cyclization, nitration, and chlorination steps . These reactions are indicative of the reactivity of the quinoline nucleus and suggest that 2,6-dihydroxy-4-methylquinoline could also be modified through similar reactions to yield new compounds with different properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their functional groups. For instance, the presence of a strong intramolecular hydrogen bond in methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate affects its crystal structure and stability . Similarly, the hydroxy groups in 2,6-dihydroxy-4-methylquinoline would be expected to influence its solubility, boiling point, and potential for forming hydrogen bonds, which could be important for its reactivity and interactions with other molecules.
Applications De Recherche Scientifique
Agents Antituberculeux
La 2,6-Dihydroxy-4-méthylquinoléine a été utilisée dans la synthèse de 2-(quinolin-4-yloxy)acétamides, qui sont de puissants agents antituberculeux. Cette application est cruciale dans la lutte contre la tuberculose, un problème de santé mondial majeur .
Traitement de la maladie d’Alzheimer
Des dérivés de la this compound, en particulier les dérivés de 2-aryléthénylquinoléine, ont été synthétisés pour le traitement de la maladie d’Alzheimer, ce qui indique son rôle potentiel dans la gestion des troubles neurodégénératifs .
Intermédiaire pharmaceutique
Ce composé agit comme un intermédiaire dans la synthèse du chlorure de déqualinium, un médicament aux propriétés antiseptiques, et est également utilisé comme intermédiaire pharmaceutique pour divers autres médicaments .
Activités biologiques
La 2-méthylquinoléine et ses dérivés, étroitement liés à la this compound, ont montré des activités biologiques substantielles. Diverses techniques, y compris la méthode de Doebner-von Miller, sont utilisées pour leur synthèse .
Synthèse des dérivés de quinoléine
Le composé est impliqué dans la synthèse de divers dérivés de quinoléine qui ont un potentiel thérapeutique. Par exemple, de nouvelles classes de dérivés de quinoléine ont été développées pour leur utilisation potentielle dans des applications thérapeutiques .
Safety and Hazards
Propriétés
IUPAC Name |
6-hydroxy-4-methyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-10(13)11-9-3-2-7(12)5-8(6)9/h2-5,12H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWJMEZPVTZSKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344907 | |
| Record name | 2,6-Dihydroxy-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34982-01-9 | |
| Record name | 2,6-Dihydroxy-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 34982-01-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the position of the methyl group influence the fragmentation pattern of hydroxyquinolines during dissociative ionization?
A1: While the abstract doesn't specify the exact fragmentation patterns for 2,6-Dihydroxy-4-methylquinoline, it suggests that the position of the methyl group influences the fragmentation pathways of substituted hydroxyquinolines []. Different isomers likely exhibit unique fragmentation patterns, providing insights into their structural characteristics. This information is crucial for identifying and differentiating these compounds using mass spectrometry.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![N-[(4-ethylphenyl)methyl]prop-2-en-1-amine](/img/structure/B180998.png)
![N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B180999.png)